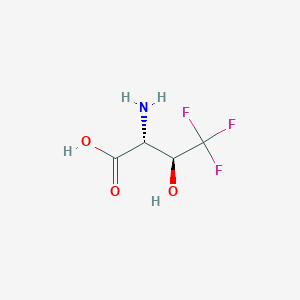

(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid

CAS No.:

Cat. No.: VC17553587

Molecular Formula: C4H6F3NO3

Molecular Weight: 173.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6F3NO3 |

|---|---|

| Molecular Weight | 173.09 g/mol |

| IUPAC Name | (2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid |

| Standard InChI | InChI=1S/C4H6F3NO3/c5-4(6,7)2(9)1(8)3(10)11/h1-2,9H,8H2,(H,10,11)/t1-,2+/m1/s1 |

| Standard InChI Key | ITYVCUQVLKIGEY-NCGGTJAESA-N |

| Isomeric SMILES | [C@@H]([C@@H](C(F)(F)F)O)(C(=O)O)N |

| Canonical SMILES | C(C(C(F)(F)F)O)(C(=O)O)N |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s molecular formula, C₄H₆F₃NO₃, reflects a hybrid structure combining features of amino acids and fluorinated alcohols. The backbone consists of a four-carbon chain with an amino group (-NH₂) at the C2 position, a hydroxyl group (-OH) at C3, and a trifluoromethyl (-CF₃) group at C4. The (2R,3S) configuration establishes two stereocenters, rendering the molecule chiral and biologically relevant .

Table 1: Key Structural Attributes

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 173.09 g/mol | |

| Exact Mass | 173.02997754 | |

| XLogP3 | -2.2 | |

| Topological Polar Surface Area | 83.6 Ų | |

| Defined Stereocenters | 2 |

The low XLogP3 value (-2.2) indicates high hydrophilicity, likely due to the polar hydroxy and amino groups. The Topological Polar Surface Area (83.6 Ų) further underscores its potential for forming hydrogen bonds, a critical factor in biological interactions .

Spectroscopic and Computational Insights

Computational analyses reveal a hydrogen bond donor count of 3 and an acceptor count of 7, consistent with its functional groups. The rotatable bond count of 2 suggests moderate flexibility, while the heavy atom count of 11 classifies it as a medium-complexity molecule . Density functional theory (DFT) studies on analogous fluorinated amino acids, such as trifluoroselenomethionine, highlight the electron-withdrawing effects of the -CF₃ group, which stabilize adjacent charges and influence reactivity .

Synthesis and Chemical Reactivity

Table 2: Reaction Optimization Parameters (Adapted from )

| Entry | TFAA Equiv | Reaction Time (h) | Yield (%) | Byproduct (%) |

|---|---|---|---|---|

| 1 | 2 | 1 | 17 | 46 |

| 2 | 2 | 4 | 25 | 45 |

While these conditions were optimized for ferrocene derivatives, analogous approaches could be adapted for synthesizing the target compound by selecting appropriate protecting groups and reaction matrices.

Mechanistic Considerations

The trifluoroacetyl group plays a dual role: it protects the amino group and facilitates carbocation formation via protonation by triflic acid (TfOH) . This mechanism is critical in avoiding side reactions, such as the formation of trifluoroacetylferrocene byproducts . For (2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid, stereocontrol during synthesis would likely require chiral auxiliaries or enantioselective catalysis, though specific details remain unexplored in current literature.

Applications in Research

Medicinal Chemistry

Fluorinated amino acids are prized for their metabolic stability and bioavailability. For example, trifluoroselenomethionine exhibits enhanced cytotoxicity against colon cancer cells via methioninase activation . Though untested, (2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid could similarly serve as a prodrug or enzyme inhibitor, leveraging the -CF₃ group to modulate electronic and steric profiles .

Materials Science

The compound’s polarity and hydrogen-bonding capacity make it a candidate for designing supramolecular assemblies or catalysts. Its stereochemistry could also enable chiral induction in asymmetric synthesis, though this application remains speculative without experimental validation.

Future Perspectives

Synthetic Challenges

Current gaps include the lack of enantioselective routes and scalable protocols. Future work could explore biocatalytic methods using aminotransferases or ketoreductases to establish the (2R,3S) configuration with high fidelity.

Biological Evaluation

In vitro studies are needed to assess the compound’s pharmacokinetics and toxicity. Computational modeling, as applied to trifluoroselenomethionine , could predict its interaction with biological targets like amino acid transporters or metabolic enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume